

Spectroscopic Characterization of 1-Methylpyrrolidine-2-methanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylpyrrolidine-2-methanol

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This technical guide provides an in-depth analysis of the spectroscopic data for **1-Methylpyrrolidine-2-methanol**, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, underpinned by field-proven insights and methodologies. Our focus is on not just presenting data, but on elucidating the causal relationships between molecular structure and spectral features, thereby providing a robust framework for experimental design and data interpretation.

Introduction

1-Methylpyrrolidine-2-methanol (CAS No. 3554-65-2) is a chiral amino alcohol with a molecular formula of $C_6H_{13}NO$ and a molecular weight of 115.17 g/mol [1]. Its structure, featuring a tertiary amine within a pyrrolidine ring and a primary alcohol, makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds and chiral ligands. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for confirming its identity and purity. This guide will delve into the detailed analysis of its 1H NMR, ^{13}C NMR, and IR spectra.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments of the protons and carbon atoms.



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References

- 1. 1-Methyl-2-pyrrolidinemethanol | C₆H₁₃NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]
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